CID 24204
Overview
Description
CID 24204 is a useful research compound. Its molecular formula is H2NaO4P and its molecular weight is 119.977 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 24204 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 24204 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function in Cells : CID techniques have been crucial for studying various biological processes with high precision and resolution, particularly in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems demonstrate the versatility of CID in gene regulation and editing, offering gradient-level fine-tuning of gene expression and the ability to multiplex biological signals (Ma et al., 2023).
Reversible Control of Protein Localization in Living Cells : CID can be rapidly activated and deactivated with light, providing a novel tool for controlling protein-protein interactions and studying cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology : CID has resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID provide improved specificity and allow manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley : CID, in the context of carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley under various environmental conditions, demonstrating its potential in plant breeding programs (Anyia et al., 2007).
Methodological Challenges in Child and Adolescent Development Studies : The application of CID processes in developmental research shows that the match between research goals and designs is not always optimal, highlighting the need for alternative techniques like machine learning and Mendelian randomization (Hamaker, Mulder, & van IJzendoorn, 2020).
properties
IUPAC Name |
sodium;dihydrogen phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NaO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.977 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24204 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.